

Application of **Ivermectin-d2** in Dried Blood Spot Analysis for Pharmacokinetic Studies

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Compound of Interest

Compound Name: *Ivermectin-d2*

Cat. No.: *B10829728*

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Application Note

Introduction

Ivermectin is a broad-spectrum antiparasitic agent used in the treatment of various human and animal diseases.[1][2][3] Monitoring its concentration in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, especially in mass drug administration programs in remote settings.[4][5][6] Dried blood spot (DBS) sampling offers a minimally invasive and patient-friendly alternative to traditional venous blood collection, simplifying sample collection, storage, and transport.[1][2][4][6] This application note describes a robust and sensitive method for the quantification of ivermectin in human dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Ivermectin-d2** as the internal standard.

Principle

The use of a stable isotope-labeled internal standard, such as **Ivermectin-d2**, is critical for accurate and precise quantification in bioanalytical methods.[7][8][9] **Ivermectin-d2** shares similar physicochemical properties with the analyte, ivermectin, and therefore experiences similar extraction recovery and ionization efficiency. This allows for the correction of potential matrix effects and variations during sample processing and analysis, leading to reliable and reproducible results.[7][8][9]

Advantages of Ivermectin-d2 in DBS Analysis

- Improved Accuracy and Precision: Compensates for variability in sample extraction and matrix effects.[7][8]
- High Sensitivity: Enables the accurate measurement of low concentrations of ivermectin.[3][4]
- Robustness: The method is reliable for samples with varying hematocrit levels.[4][5]
- Simplified Workflow: The use of an internal standard streamlines the analytical process.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for ivermectin quantification in DBS using a deuterated internal standard.

Table 1: Calibration Curve and Linearity

Parameter	Value
Concentration Range	0.970 - 384 ng/mL[10]
Regression Model	Weighted linear regression (1/x ²)
Correlation Coefficient (r ²)	> 0.99[10]

Table 2: Accuracy and Precision

Quality Control	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	0.970	9.76[10]	95.9 - 109[10]	16.4[10]	89.8 - 99.2[10]
Low QC	3.39	< 15	85 - 115	< 15	85 - 115
Medium QC	41.6	< 15	85 - 115	< 15	85 - 115
High QC	146	< 15	85 - 115	< 15	85 - 115

Note: Specific values for Low, Medium, and High QC were not detailed in a single source but are generally expected to be within $\pm 15\%$ ($\pm 20\%$ for LLOQ) as per regulatory guidelines.[11]

Table 3: Recovery and Matrix Effect

Parameter	Value
Extraction Recovery	$62.8 \pm 4.3\%$ [4]
Matrix Effect	$68.0 \pm 8.1\%$ [4]

Experimental Workflow

The overall workflow for the analysis of ivermectin in DBS samples is depicted below.



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Caption: Experimental workflow for Ivermectin analysis in DBS.

Detailed Protocols

Materials and Reagents

- Ivermectin certified reference standard
- **Ivermectin-d2** certified reference standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium formate

- Formic acid
- Deionized water
- Blank human blood
- DBS cards (e.g., Whatman 903)

Stock and Working Solutions Preparation

- Ivermectin Stock Solution (1 mg/mL): Accurately weigh and dissolve ivermectin in methanol.
- **Ivermectin-d2** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Ivermectin-d2** in methanol.[\[10\]](#)
- Working Solutions: Prepare serial dilutions of the ivermectin stock solution in methanol to create working solutions for calibration standards and quality control (QC) samples.[\[10\]](#)
- Internal Standard Working Solution: Dilute the **Ivermectin-d2** stock solution in the extraction solvent to the desired concentration.

Sample Preparation and Extraction

- DBS Punching: Punch a 3-mm disc from the center of the dried blood spot.
- Internal Standard Addition: Place the punched disc into a clean microcentrifuge tube and add the **Ivermectin-d2** internal standard working solution.
- Extraction: Add the extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol).
- Vortexing and Sonication: Vortex the tubes for 1 minute, followed by sonication for 15 minutes to ensure complete extraction.
- Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

Parameter	Condition
Column	Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm)[12]
Mobile Phase A	2 mM Ammonium formate with 0.5% formic acid in water
Mobile Phase B	Acetonitrile[12]
Gradient	Isocratic (e.g., 90% B)[12]
Flow Rate	0.5 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
Autosampler Temperature	10 °C[10]

Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Ivermectin)	m/z 892.41 > 569.5[3]
MRM Transition (Ivermectin-d2)	Specific to the deuterated standard (e.g., m/z 894.41 > 571.5)
Collision Energy	Optimized for each transition
Source Temperature	500 °C

Data Analysis

Quantification is performed by calculating the peak area ratio of ivermectin to **Ivermectin-d2**. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of ivermectin in the unknown samples is then determined from the calibration curve using a weighted linear regression model.

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